![molecular formula C19H13ClF6N4O2 B2635705 (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 318248-54-3](/img/structure/B2635705.png)

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

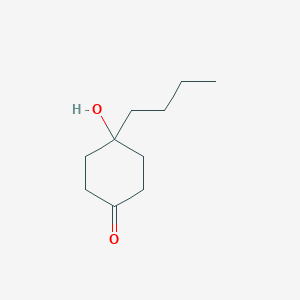

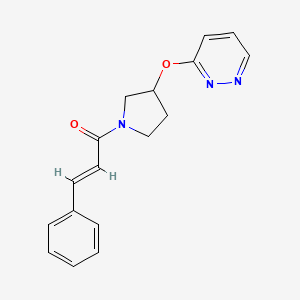

This compound is a complex organic molecule with a molecular formula of C19H13ClF6N4O2 and a molecular weight of 478.78. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, a pyrazole ring, and an ether linkage .

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecule contains a trifluoromethyl group, a pyridine ring, and a pyrazole ring, all of which contribute to its unique structure . The trifluoromethyl group is a functional group with the formula-CF3, derived from the methyl group -CH3 by replacing each hydrogen atom with a fluorine atom . Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Physical and Chemical Properties Analysis

The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the acidity, basicity, and other physical and chemical properties of the compounds in which it is found .Applications De Recherche Scientifique

Synthesis Approaches and Chemical Reactions

Several studies have highlighted methods for synthesizing and transforming compounds related to (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine. For instance, Krishnaiah and Narsaiah (2001) demonstrated a facile method for synthesizing novel fluorinated pyrido pyrazolo pyrimidines by reacting 3-amino-4-trifluoromethyl-6-substituted pyrazolo pyridines with active methylene compounds. This reaction yielded high yields of the target compounds and provided insight into the potential chemical pathways for modifying and creating related compounds (Krishnaiah & Narsaiah, 2001).

Exploring Molecular Structures and Properties

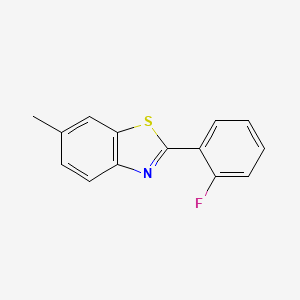

Further research has delved into understanding the molecular structures, properties, and potential applications of related compounds. For example, Rajni Swamy et al. (2013) explored isomorphous methyl- and chloro-substituted small heterocyclic analogues, examining the rule of chlorine-methyl exchange. Their findings contribute to a deeper understanding of molecular structure and potential applications in various fields, including material science and pharmaceuticals (Rajni Swamy et al., 2013).

Biological and Medicinal Applications

Anticancer Activity

Some studies have investigated the biological and medicinal properties of similar compounds. For instance, Chavva et al. (2013) focused on the synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. They found that certain synthesized compounds exhibited promising bioactivity at micro-molar concentrations against various cancer cell lines, highlighting the therapeutic potential of these compounds (Chavva et al., 2013).

Antimicrobial and Antioxidant Activity

Further research by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, revealing the broad-spectrum activity of these compounds against various bacterial and fungal strains. These findings underscore the potential of related compounds in developing new antimicrobial therapies (Holla et al., 2006). Additionally, Bonacorso et al. (2015) described an efficient approach for synthesizing a series of novel compounds with promising antioxidant and antimicrobial properties, further emphasizing the potential utility of these compounds in pharmaceutical applications (Bonacorso et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl groups can participate in various chemical reactions, contributing to the unique physicochemical properties of the compounds .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to involve compounds with similar structures .

Pharmacokinetics

The presence of trifluoromethyl groups in a compound can significantly affect its pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities .

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

(Z)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF6N4O2/c20-16-9-13(19(24,25)26)10-27-17(16)30-14(4-5-28-30)11-29-32-7-6-31-15-3-1-2-12(8-15)18(21,22)23/h1-5,8-11H,6-7H2/b29-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSFPVQDOGHPGH-KYMQWJLESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCCO/N=C\C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2635627.png)

![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)

![1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635630.png)

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

![2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)